molecular formula C19H15FN2O3S B2581272 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865248-85-7

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2581272
CAS RN: 865248-85-7
M. Wt: 370.4
InChI Key: GHIJFSWIGPANBK-VZCXRCSSSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H17FN2O4S. The InChI code is 1S/C10H7FN2S.BrH/c1-2-6-13-9-7 (11)4-3-5-8 (9)14-10 (13)12;/h1,3-5,12H,6H2;1H .

Scientific Research Applications

1. Metabolism and Disposition in Humans

A study on a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), explores its metabolism and disposition in humans. The study found that the compound is extensively metabolized with principal elimination via feces and minor urinary excretion. Metabolite profiling revealed the presence of an unusual hemiaminal metabolite and other minor metabolites, emphasizing the complexity of its biotransformation pathways (Renzulli et al., 2011).

2. Cellular Proliferation in Tumors

Another study assessed the use of a cellular proliferative marker in imaging tumor proliferation via PET in patients with malignant neoplasms. This research demonstrates the potential of specific compounds in evaluating the proliferative status of solid tumors, indicating their application in diagnosing and monitoring treatment responses in oncology (Dehdashti et al., 2013).

3. Antidepressant and Anticonvulsant Effects

The synthesis and investigation of benzo[d]thiazol derivatives highlight their potential antidepressant and anticonvulsant effects. Certain derivatives displayed significant activity, suggesting their application in developing new therapeutic agents for depression and epilepsy (Jin et al., 2019).

4. Glutamate Receptors Quantification

Research on a radioligand for metabotropic glutamate subtype 5 receptors (mGluR5) underscores its utility in quantifying receptor density in the human brain. This has implications for studying neurological disorders and assessing the effects of therapeutic interventions targeting mGluR5 (Brown et al., 2008).

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-4-10-22-17-14(20)6-5-7-16(17)26-19(22)21-18(23)13-9-8-12(24-2)11-15(13)25-3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIJFSWIGPANBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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